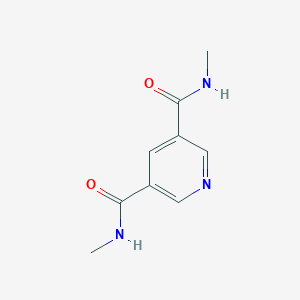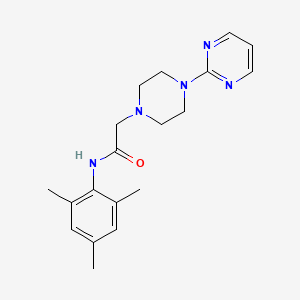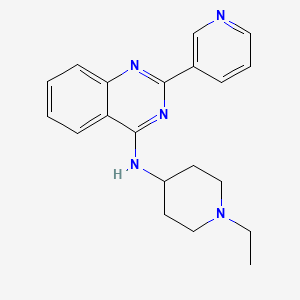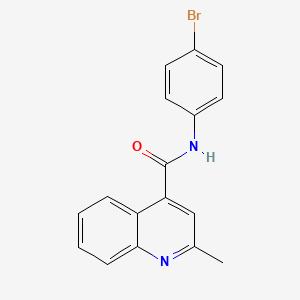
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide, also known as DMMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA is a member of the acetamide family and has a molecular weight of 271.38 g/mol.
作用機序
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide's mechanism of action is not fully understood. However, studies have suggested that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has shown promising results in various scientific research fields, making it a potential candidate for drug development. However, N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide's mechanism of action is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects.
将来の方向性
There are several future directions for N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide research. One potential direction is to investigate its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other anti-cancer drugs for the treatment of cancer. Further studies are also needed to elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical trials.
Conclusion:
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide is a synthetic compound that has shown potential therapeutic applications in various scientific research fields. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for drug development. However, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical trials.
合成法
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide can be synthesized through a multistep process starting from 3,4-dimethylbenzaldehyde and morpholine. The first step involves the condensation of 3,4-dimethylbenzaldehyde with morpholine in the presence of acetic anhydride to form 3,4-dimethyl-N-(morpholin-4-yl)benzamide. The second step involves the reaction of 3,4-dimethyl-N-(morpholin-4-yl)benzamide with acetic anhydride to yield N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide. The purity of N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide can be enhanced through recrystallization.
科学的研究の応用
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has shown potential therapeutic applications in various scientific research fields. It has been investigated for its anti-inflammatory, anti-cancer, and anti-tumor properties. N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-3-4-13(9-12(11)2)15-14(17)10-16-5-7-18-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFZANGNYWGGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638264.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)


![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)




